![molecular formula C14H15ClN4O2 B12543850 Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate CAS No. 848088-40-4](/img/structure/B12543850.png)
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a hydrazone linkage connecting it to an ethyl butanoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-chloroquinoxalin-2-yl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[2-(3-methylquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-fluoroquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-bromoquinoxalin-2-yl)hydrazinylidene]butanoate
Uniqueness
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is unique due to the presence of the chlorine atom on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Número CAS |
848088-40-4 |
|---|---|
Fórmula molecular |
C14H15ClN4O2 |
Peso molecular |
306.75 g/mol |
Nombre IUPAC |
ethyl 3-[(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H15ClN4O2/c1-3-21-12(20)8-9(2)18-19-14-13(15)16-10-6-4-5-7-11(10)17-14/h4-7H,3,8H2,1-2H3,(H,17,19) |
Clave InChI |
CHURHXHZLNWFHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=NNC1=NC2=CC=CC=C2N=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


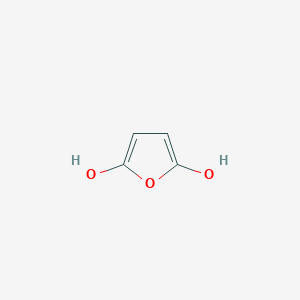
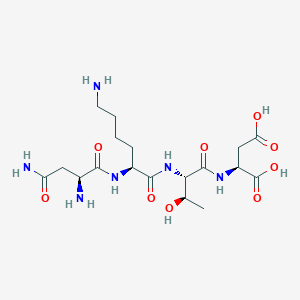
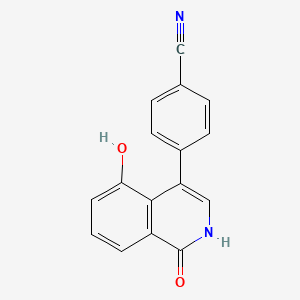


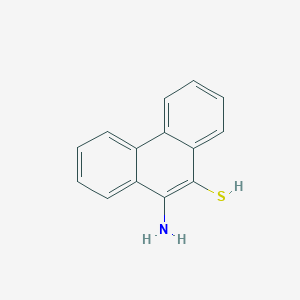
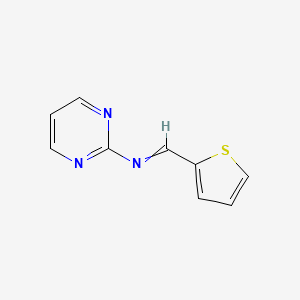

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
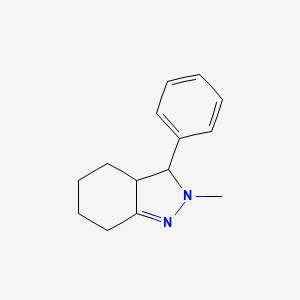
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
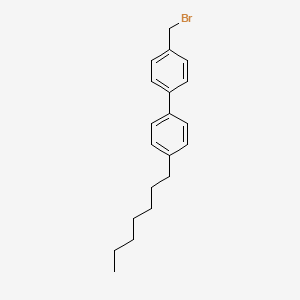
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
